2-(4-Hexylphenyl)-2-phenylethanamine
Description
2-(4-Hexylphenyl)-2-phenylethanamine is a synthetic phenylethylamine derivative characterized by a central ethanamine backbone substituted with a phenyl group and a 4-hexylphenyl group.
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-2-phenylethanamine |
InChI |
InChI=1S/C20H27N/c1-2-3-4-6-9-17-12-14-19(15-13-17)20(16-21)18-10-7-5-8-11-18/h5,7-8,10-15,20H,2-4,6,9,16,21H2,1H3 |
InChI Key |
YLFILDZOXRWMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Hexylphenyl)-2-phenylethanamine and related compounds, based on evidence-derived data:
Structural and Functional Insights
Lipophilicity and Bioavailability :
- The hexyl chain in 2-(4-Hexylphenyl)-2-phenylethanamine likely increases lipophilicity compared to analogs like 2-phenylethanamine or methoxy-substituted derivatives (e.g., N-methyl-4-methoxyphenethylamine). This may enhance blood-brain barrier penetration, though excessive lipophilicity could reduce solubility .
- In contrast, polar substituents (e.g., methoxy in N-methyl-4-methoxyphenethylamine) balance lipophilicity and solubility, optimizing pharmacokinetics .
Antioxidant and Photoprotective Activity :
- While 2-(4-Hexylphenyl)-2-phenylethanamine’s activity is undocumented, analogs like K36 and K36H demonstrate potent antioxidant effects via Nrf2/HO-1 pathways and inhibition of UV-induced skin damage . The hexyl group might sterically hinder interactions with antioxidant enzymes compared to the smaller bromine or hydroxyl groups in K36/K36H.
Receptor Binding and Signaling :
- Phenethylamine derivatives often target adrenergic, dopaminergic, or serotonergic receptors. For example, 2-phenylethanamine is a trace amine-associated receptor (TAAR) agonist , while benzyl-substituted analogs (e.g., N-benzyl derivatives) may exhibit altered receptor specificity due to steric effects .
Synthetic Accessibility: 2-Phenylethanamine is a common intermediate synthesized via reductive amination or metal-free catalytic methods (e.g., 75% yield using HBPin and toluene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
